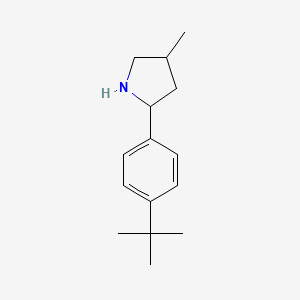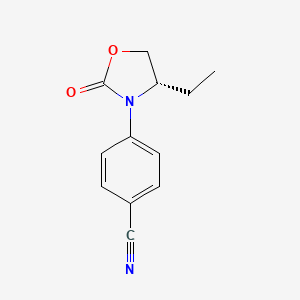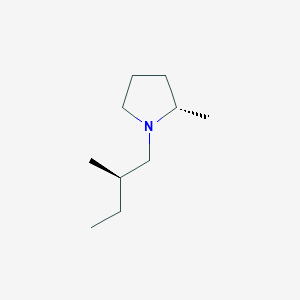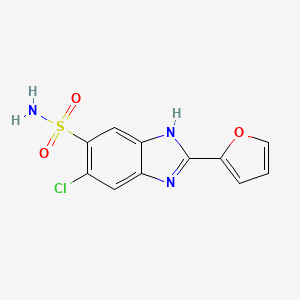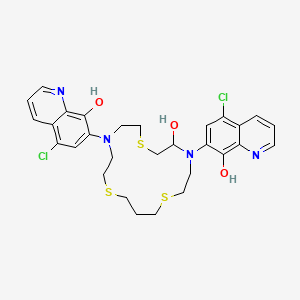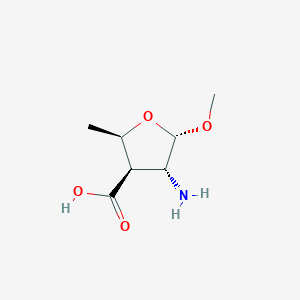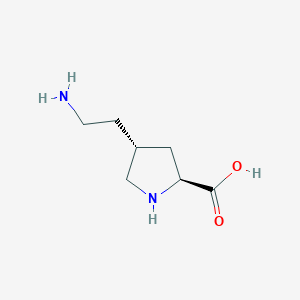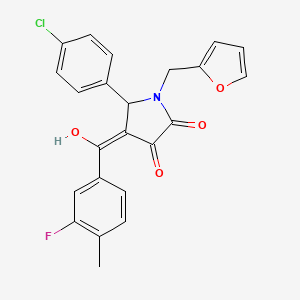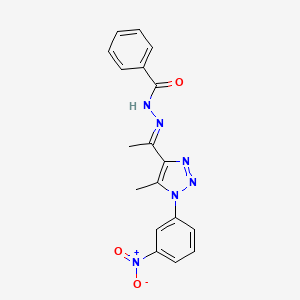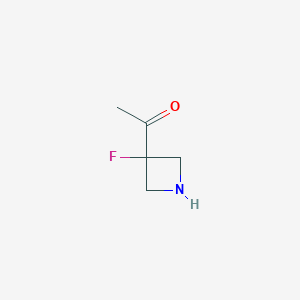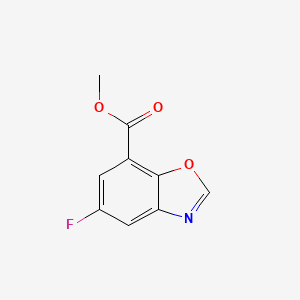
Methyl 5-fluoro-1,3-benzoxazole-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including Methyl 5-fluoro-1,3-benzoxazole-7-carboxylate, typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones . These reactions are often catalyzed by nanocatalysts, metal catalysts, or ionic liquid catalysts under different conditions . For instance, a condensation reaction between 2-aminophenol and aldehydes can be carried out using a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives focus on optimizing yield, reaction conditions, and catalyst recyclability. Techniques such as the use of biodegradable and reusable catalysts, high-yield reactions, and easy workup protocols are commonly employed .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-fluoro-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like elemental sulfur, reducing agents, and various catalysts . Reaction conditions can vary from ambient temperature to elevated temperatures, depending on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation of 2-aminophenol with aldehydes produces 2-aryl benzoxazole derivatives .
Aplicaciones Científicas De Investigación
Methyl 5-fluoro-1,3-benzoxazole-7-carboxylate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Methyl 5-fluoro-1,3-benzoxazole-7-carboxylate involves its interaction with molecular targets and pathways in biological systems. It exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl 5-fluoro-1,3-benzoxazole-7-carboxylate include other benzoxazole derivatives such as:
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its fluorine substitution at the 5-position of the benzoxazole ring enhances its reactivity and biological activity compared to other benzoxazole derivatives .
Propiedades
Fórmula molecular |
C9H6FNO3 |
|---|---|
Peso molecular |
195.15 g/mol |
Nombre IUPAC |
methyl 5-fluoro-1,3-benzoxazole-7-carboxylate |
InChI |
InChI=1S/C9H6FNO3/c1-13-9(12)6-2-5(10)3-7-8(6)14-4-11-7/h2-4H,1H3 |
Clave InChI |
BQGUCTLCDRNHLN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C(=CC(=C1)F)N=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


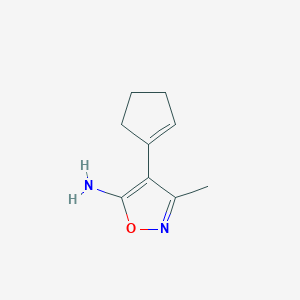
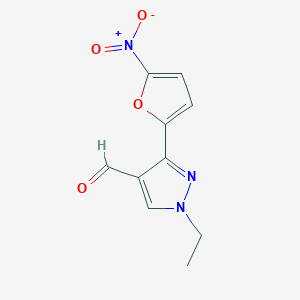
![7-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15207436.png)
